THK-5470

Description

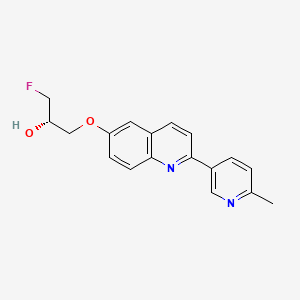

THK-5470 is a highly selective and high-affinity imaging probe targeting monoamine oxidase-B (MAO-B), a key enzyme involved in neurotransmitter metabolism and neurodegenerative processes. It exhibits a binding affinity (IC50) of 4.2 nM for MAO-B, with significantly lower affinity for tau protein (IC50 = 4,462 nM), making it a valuable tool for studying neurological diseases such as Parkinson’s disease and Alzheimer’s disease . Its structural design prioritizes blood-brain barrier permeability and metabolic stability, enabling non-invasive imaging of MAO-B activity in vivo via positron emission tomography (PET).

Properties

IUPAC Name |

(2S)-1-fluoro-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-12-2-3-14(10-20-12)18-6-4-13-8-16(5-7-17(13)21-18)23-11-15(22)9-19/h2-8,10,15,22H,9,11H2,1H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXCMFBJUZVBJS-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@@H](CF)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2410554-04-8 | |

| Record name | SMBT-1 F-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2410554048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SMBT-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFU2AFJ3H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THK-5470 typically involves the use of zeolitic imidazolate frameworks (ZIFs). ZIFs are a subfamily of metal-organic frameworks (MOFs) composed of transition metal ions (such as zinc or cobalt) connected to imidazolate linkers in a tetrahedral coordination . The synthesis process generally includes the following steps:

Metal Ion Source: The metal ion is supplied by anodic dissolution to a substrate mixture containing the organic linker and an electrolyte.

Organic Linker: Imidazolate or its derivatives are used as the organic linker.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ZIF structure.

Industrial Production Methods

Industrial production of THK-5470 involves scaling up the laboratory synthesis methods. High-throughput synthesis techniques are employed to produce large quantities of the compound. The process includes:

Batch Reactors: Large-scale batch reactors are used to mix the metal ion source and organic linker under controlled conditions.

Purification: The synthesized compound is purified using techniques such as crystallization and filtration to obtain high-purity THK-5470.

Chemical Reactions Analysis

Types of Reactions

THK-5470 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: THK-5470 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various halides or nucleophiles; reactions are conducted in polar or non-polar solvents depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

THK-5470 has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various organic transformations due to its unique structure and reactivity.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials, including sensors and adsorbents.

Mechanism of Action

The mechanism by which THK-5470 exerts its effects involves interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.

Affect Cellular Processes: Influence various cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

THK-5470 vs. THK-5475

THK-5475, the precursor to THK-5470, shares structural similarities but differs in functional groups that influence binding kinetics and metabolic stability. Key distinctions include:

- Molecular Weight : THK-5470 (exact weight unspecified) vs. THK-5475 (548.65 g/mol ).

- Application : THK-5470 is optimized for clinical PET imaging, whereas THK-5475 remains a research tool for preclinical studies .

THK-5470 vs. Other MAO-B Inhibitors

Unlike these irreversible inhibitors, THK-5470’s reversible binding allows dynamic imaging of enzyme activity, providing real-time insights into disease progression.

Data Tables

Table 1: Key Properties of THK-5470 and THK-5475

Table 2: THK-5470 vs. Classical MAO-B Inhibitors

| Compound | IC50 (MAO-B) | Binding Mechanism | Clinical Use |

|---|---|---|---|

| THK-5470 | 4.2 nM | Reversible | Neuroimaging |

| Selegiline | 30–60 nM | Irreversible | Parkinson’s treatment |

| Rasagiline | 14 nM | Irreversible | Parkinson’s treatment |

Research Findings and Implications

- Selectivity : THK-5470’s >1,000-fold selectivity for MAO-B over tau protein reduces off-target binding in Alzheimer’s studies, enhancing imaging specificity .

- Thermodynamic Stability : Modifications from THK-5475 to THK-5470 likely improved metabolic half-life, critical for sustained PET signal detection.

- Clinical Relevance : THK-5470’s reversible binding enables quantification of MAO-B density changes in neurodegenerative diseases, offering biomarkers for therapeutic monitoring.

Biological Activity

THK-5470 is a novel compound primarily researched for its potential applications in imaging and studying neurological diseases, particularly those associated with tau pathology and monoamine oxidase-B (MAO-B) activity. This article presents a comprehensive overview of the biological activity of THK-5470, including its binding affinities, mechanisms of action, and implications for clinical research.

THK-5470 is classified as a monoamine oxidase-B (MAO-B) imaging probe with the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 2410554-04-8 |

| Molecular Formula | C₁₉H₁₈F₂N₂O₂ |

| Molecular Weight | 336.36 g/mol |

| LogP | 3.725 |

| PSA (Polar Surface Area) | 54.38 Ų |

THK-5470 exhibits a high binding affinity to MAO-B, which is crucial for its role in neuroimaging and understanding neurodegenerative diseases. Studies have reported a Ki value of approximately 10.5 nM, indicating strong interaction with MAO-B enzymes found in the brain . This binding allows THK-5470 to serve as a valuable tool in positron emission tomography (PET) imaging, facilitating the visualization of MAO-B activity in vivo.

Case Studies

- Alzheimer's Disease Imaging : In a study involving patients with Alzheimer's disease, THK-5470 was utilized to assess tau deposition in the brain. The imaging results demonstrated significant correlations between THK-5470 uptake and cognitive decline, highlighting its potential as a biomarker for disease progression .

- Parkinson's Disease : Another case study investigated the use of THK-5470 in patients with Parkinson's disease. The findings suggested that THK-5470 could effectively differentiate between healthy controls and those with Parkinsonian syndromes based on MAO-B activity levels .

Research Findings

Recent research has focused on the implications of THK-5470 in understanding neurodegenerative processes:

- Tau Pathology : THK-5470 has been shown to bind specifically to tau fibrils, which are implicated in various tauopathies such as Alzheimer's disease. The ability to visualize these aggregates non-invasively provides insights into disease mechanisms and progression .

- MAO-B Inhibition : Beyond imaging, THK-5470 may also play a role in therapeutic strategies targeting MAO-B activity. Inhibition of this enzyme is associated with neuroprotective effects, suggesting potential applications in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.